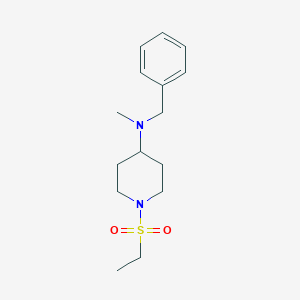
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as O-4310, is a chemical compound that has been extensively studied for its potential use in the field of drug discovery. This compound belongs to the class of arylalkylamines and has been found to possess a range of interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of O-4310 is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a range of effects on cellular processes such as calcium signaling, protein folding, and neurotransmitter release. O-4310 has been found to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes.
Biochemical and Physiological Effects:
O-4310 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression. O-4310 has also been found to have neuroprotective effects, which may make it a potential therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-4310 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one of the limitations of O-4310 is its relatively low selectivity for the sigma-1 receptor, which may lead to off-target effects in experiments.
Zukünftige Richtungen
There are several future directions for the study of O-4310. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in the treatment of depression. Additionally, further studies are needed to fully understand the mechanism of action of O-4310 and its effects on cellular processes such as calcium signaling and protein folding.
Synthesemethoden
The synthesis of O-4310 involves the reaction of 2,3,4-trimethoxybenzyl chloride with N-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure O-4310.
Wissenschaftliche Forschungsanwendungen
O-4310 has been studied extensively for its potential use as a drug target in various diseases. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. O-4310 has been shown to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent in diseases such as Alzheimer's, Parkinson's, and depression.
Eigenschaften
Produktname |
N-methyl-2-(pyridin-2-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-methyl-2-pyridin-2-yl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(12-10-15-7-5-6-11-19-15)13-14-8-9-16(21-2)18(23-4)17(14)22-3/h5-9,11H,10,12-13H2,1-4H3 |
InChI-Schlüssel |
YZZZJXNSZPTDHU-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=C(C=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)

![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)

